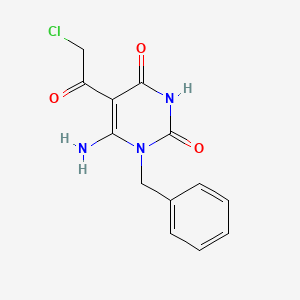

6-Amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative featuring a benzyl group at position 1 and a 2-chloroacetyl substituent at position 5. This compound serves as a versatile scaffold in medicinal chemistry, with structural modifications at these positions influencing physicochemical properties and biological activity .

Properties

IUPAC Name |

6-amino-1-benzyl-5-(2-chloroacetyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c14-6-9(18)10-11(15)17(13(20)16-12(10)19)7-8-4-2-1-3-5-8/h1-5H,6-7,15H2,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPRBXAROQXYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C(=O)CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the reaction of benzylamine with chloroacetyl chloride to form the benzyl chloroacetamide intermediate. This intermediate is then cyclized with urea or thiourea under acidic conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs targeting various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The 2-chloroacetyl group at position 5 distinguishes the target compound from analogs with alternative substituents:

- Ethylamino/Propylamino/Butylamino Groups: Compounds like 6-amino-1-benzyl-5-(ethylamino)- and 5-(butylamino)- derivatives replace the chloroacetyl group with alkylamino chains, reducing electrophilicity and altering hydrogen-bonding capacity .

- Hydroxypropylamino Group: The 3-hydroxypropylamino substituent (e.g., in CAS-related compounds) adds polarity, improving water solubility but possibly reducing membrane permeability .

Table 1: Key Substituents at Position 5 and Their Implications

| Compound | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| Target Compound | 2-Chloroacetyl | C₁₃H₁₃ClN₄O₃ | 308.72 | 0.6* | 4 / 5 |

| 5-(Ethylamino) Analog | Ethylamino | C₁₃H₁₆N₄O₂ | 276.30 | 1.2 | 4 / 4 |

| 5-(Benzylamino) Analog | Benzylamino | C₁₇H₁₆N₄O₂ | 324.34 | 2.1 | 3 / 4 |

| 5-(3-Hydroxypropylamino) Analog | 3-Hydroxypropylamino | C₁₄H₁₈N₄O₃ | 290.32 | -0.3 | 5 / 5 |

Substituent Variations at Position 1

The benzyl group at position 1 can be replaced with smaller alkyl or bulkier aromatic groups:

- Cyclopentylamino Group: The 1-cyclopentylamino analog (CAS 554404-45-4) introduces a cyclic alkyl chain, modulating solubility and conformational flexibility .

Table 2: Substituent Effects at Position 1

| Compound | Substituent at Position 1 | Molecular Formula | Key Structural Impact |

|---|---|---|---|

| Target Compound | Benzyl | C₁₃H₁₃ClN₄O₃ | Enhances lipophilicity and π-stacking potential |

| 1-Propyl Analog | Propyl | C₁₀H₁₄ClN₃O₃ | Reduces steric bulk, increases flexibility |

| 1-Isobutyl Analog | 2-Methylpropyl | C₁₀H₁₄ClN₃O₃ | Branched chain improves metabolic resistance |

| 1-Cyclopentylamino Analog | Cyclopentylamino | C₁₆H₂₀N₄O₂ | Cyclic structure alters binding pocket fit |

Biological Activity

6-Amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure:

- Molecular Formula: C13H12ClN3O3

- Molecular Weight: 293.71 g/mol

- CAS Number: 568551-32-6

Structural Formula:

The compound features a tetrahydropyrimidine ring with an amino group and a benzyl group, along with a chloroacetyl substituent that may influence its biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to 6-amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For example, chloroethyl pyrimidine nucleosides have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) . These findings suggest that 6-amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine may also possess similar anticancer properties.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes involved in metabolic pathways. Pyrimidine derivatives have been reported to inhibit enzymes like Angiotensin Converting Enzyme (ACE), which is crucial in regulating blood pressure and fluid balance . This inhibition could lead to therapeutic applications in treating hypertension.

Anti-inflammatory Effects

Research has shown that certain pyrimidine derivatives can exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation are potential mechanisms through which these compounds exert their effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives against common pathogens. The results indicated that compounds with similar structures to 6-amino-1-benzyl-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 6-Amino-1-benzyl... | Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

In vitro studies on the A431 cell line showed that the compound induced apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 40 |

Study 3: Enzyme Inhibition

A comparative analysis of ACE inhibitors revealed that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects.

| Compound | IC50 (µM) |

|---|---|

| Standard Drug | 0.5 |

| Compound C | 0.8 |

| 6-Amino... | 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.